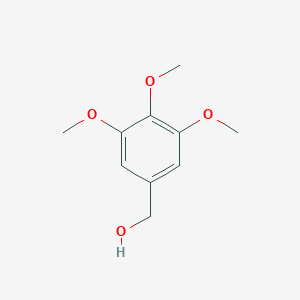

3,4,5-Trimethoxybenzyl alcohol

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(3,4,5-trimethoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c1-12-8-4-7(6-11)5-9(13-2)10(8)14-3/h4-5,11H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPHLRCUCFDXGLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20191742 | |

| Record name | 3,4,5-Trimethoxybenzylic alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20191742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow viscous liquid; [Alfa Aesar MSDS] | |

| Record name | 3,4,5-Trimethoxybenzyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19719 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3840-31-1 | |

| Record name | 3,4,5-Trimethoxybenzyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3840-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,5-Trimethoxybenzylic alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003840311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3840-31-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53949 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4,5-Trimethoxybenzylic alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20191742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-trimethoxybenzylic alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.212 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4,5-TRIMETHOXYBENZYLIC ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MDV94PFP33 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,4,5-Trimethoxybenzyl Alcohol: Discovery, History, and Core Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4,5-Trimethoxybenzyl alcohol, a substituted aromatic alcohol, has garnered significant interest in various scientific domains due to its versatile chemical properties and biological activities. This technical guide provides a comprehensive overview of its discovery, historical context, synthesis, and physicochemical properties. Detailed experimental protocols for its preparation are presented, along with a summary of its quantitative data. Furthermore, this guide explores its role in biological systems, including its involvement in relevant signaling pathways, making it a valuable resource for professionals in chemical synthesis and drug development.

Discovery and History

The history of this compound is intrinsically linked to the study of natural products, particularly gallic acid (3,4,5-trihydroxybenzoic acid). While a singular "discovery" event for this compound is not well-documented, its synthesis and existence are a direct consequence of the extensive research into the derivatives of gallic acid throughout the 19th and 20th centuries.

The progression can be outlined as follows:

-

Gallic Acid as a Precursor: Gallic acid, readily available from the hydrolysis of tannins, served as a fundamental building block for a variety of aromatic compounds.[1]

-

Methylation Studies: Early organic chemists extensively studied the methylation of gallic acid to understand the reactivity of its hydroxyl groups. The complete methylation of gallic acid yields 3,4,5-trimethoxybenzoic acid.[1] This transformation was a crucial step, as it provided the core 3,4,5-trimethoxy phenyl moiety.

-

Reduction of Carboxylic Acids and Esters: With the development of powerful reducing agents in the 20th century, the selective reduction of carboxylic acids and their esters to alcohols became a feasible and common transformation. The reduction of 3,4,5-trimethoxybenzoic acid or its methyl ester directly leads to the formation of this compound.[2][3]

-

Reduction of Aldehydes: Similarly, the synthesis of 3,4,5-trimethoxybenzaldehyde, another key derivative of gallic acid, provided an alternative route to this compound via the reduction of the aldehyde group.[4]

While it is challenging to pinpoint the exact first synthesis, it is evident that this compound emerged from the systematic exploration of gallic acid chemistry, a field that has been foundational to the development of synthetic organic chemistry.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 3840-31-1 | [5] |

| Molecular Formula | C₁₀H₁₄O₄ | [5] |

| Molecular Weight | 198.22 g/mol | [6] |

| Appearance | Yellow viscous liquid | [5] |

| Density | 1.233 g/mL at 25 °C (lit.) | [6] |

| Boiling Point | 228 °C/25 mmHg (lit.) | [6] |

| Refractive Index | n20/D 1.543 (lit.) | [6] |

| Flash Point | 113 °C - closed cup | [6] |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Peaks/Signals | Reference |

| ¹H NMR (CDCl₃) | δ 6.58 (s, 2H), 4.59 (s, 2H), 3.84 (s, 6H), 3.82 (s, 3H), 1.85 (s, 1H) | [7] |

| ¹³C NMR (CDCl₃) | δ 153.4, 137.2, 136.9, 104.7, 65.4, 60.9, 56.2 | [7][8] |

| IR (KBr, cm⁻¹) | 3450 (O-H), 2930, 2830 (C-H), 1590, 1500 (C=C aromatic), 1120 (C-O) | [9] |

| Mass Spectrum (m/z) | 198 (M+), 169, 154, 139, 126, 111, 96, 78 | [7] |

Synthesis and Experimental Protocols

This compound is most commonly synthesized via the reduction of 3,4,5-trimethoxybenzaldehyde or a derivative of 3,4,5-trimethoxybenzoic acid. Below are detailed protocols for these key transformations.

Synthesis via Reduction of 3,4,5-Trimethoxybenzaldehyde

This method utilizes sodium borohydride for the selective reduction of the aldehyde functionality.

Experimental Protocol:

-

Dissolution: In a round-bottom flask, dissolve 19.10 g of 3,4,5-trimethoxybenzaldehyde and 2.39 g of sodium borohydride in 150 mL of methanol.[4]

-

Reaction: Stir the solution at room temperature for 1 hour.[4]

-

pH Adjustment: Adjust the pH of the reaction mixture to 8-9 using hydrochloric acid.[4]

-

Extraction: Extract the aqueous solution with chloroform (2 x 80 mL).[4]

-

Washing: Combine the organic layers and wash with water (2 x 80 mL).[4]

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield oily this compound.[4]

Expected Yield: Approximately 94%[4]

Synthesis via Reduction of Methyl 3,4,5-Trimethoxybenzoate

This protocol employs a powerful reducing agent, sodium bis(2-methoxyethoxy)aluminum hydride (Vitride), to reduce the ester to the corresponding alcohol.

Experimental Protocol:

-

Initial Setup: Under an inert atmosphere, add 22 mL of Vitride to a round-bottom flask and cool in an ice bath.[2][3]

-

Addition of Ester: Add a solution of 9.86 g of methyl 3,4,5-trimethoxybenzoate in 40 mL of absolute benzene dropwise to the cooled Vitride solution.[2][3]

-

Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for an additional hour.[2][3]

-

Quenching: Decompose the resulting complex by the slow addition of 290 mL of 25% sulfuric acid.[2][3]

-

Separation and Extraction: Separate the benzene layer and extract the aqueous layer with benzene.[2][3]

-

Washing and Drying: Combine the organic layers, wash with 5% sodium bicarbonate solution, and dry over anhydrous magnesium sulfate.[3]

-

Isolation: Evaporate the benzene to yield the oily product.[3]

Expected Yield: Quantitative

Biological Significance and Signaling Pathways

While this compound itself is primarily a synthetic intermediate, the 3,4,5-trimethoxybenzyl moiety is present in a number of biologically active molecules. Of particular interest is its association with compounds exhibiting anti-inflammatory properties, specifically as selective COX-2 inhibitors.[10]

The cyclooxygenase (COX) enzymes are key to the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins. COX-1 is constitutively expressed and involved in homeostatic functions, while COX-2 is induced during inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the side effects associated with non-selective NSAIDs.

Below is a diagram illustrating the COX-2 signaling pathway and the putative point of intervention for compounds containing the 3,4,5-trimethoxybenzyl moiety.

Caption: COX-2 signaling pathway and inhibition.

The workflow for the synthesis of this compound from gallic acid can be visualized as a multi-step process.

Caption: Synthesis workflow from gallic acid.

Conclusion

This compound is a significant compound in the realm of organic synthesis, with its origins deeply rooted in the chemistry of the natural product gallic acid. Its straightforward synthesis from readily available precursors, coupled with the interesting biological activities of its derivatives, ensures its continued relevance in research and development. The detailed protocols and data presented in this guide offer a valuable resource for scientists working with this versatile molecule, particularly those in the fields of medicinal chemistry and drug discovery. The potential for the 3,4,5-trimethoxybenzyl scaffold to be incorporated into novel therapeutic agents warrants further investigation into its biological mechanisms of action.

References

- 1. nbinno.com [nbinno.com]

- 2. 3,4,5-Trimethoxybenzaldehyde from Gallic Acid - [www.rhodium.ws] [chemistry.mdma.ch]

- 3. 3,4,5-Trimethoxybenzaldehyde from Gallic Acid [erowid.org]

- 4. CN102503783A - Synthesis method of 3, 4, 5-trimethoxy benzyl alcohol - Google Patents [patents.google.com]

- 5. This compound | C10H14O4 | CID 77449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound 97 3840-31-1 [sigmaaldrich.com]

- 7. This compound(3840-31-1) 1H NMR spectrum [chemicalbook.com]

- 8. scribd.com [scribd.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. mdpi.com [mdpi.com]

The Multifaceted Role of 3,4,5-Trimethoxybenzyl Alcohol: A Technical Guide for Researchers

An In-depth Exploration of a Versatile Benzyl Alcohol in Organic Synthesis, Pharmacology, and Beyond

Abstract

3,4,5-Trimethoxybenzyl alcohol, a polysubstituted aromatic alcohol, serves as a pivotal building block in the synthesis of a wide array of organic molecules. Its unique structural features, conferred by the three methoxy groups on the benzene ring, render it a valuable precursor in the pharmaceutical, cosmetic, and materials science industries. This technical guide provides a comprehensive overview of the applications of this compound, with a focus on its role as a key intermediate in the synthesis of the antibacterial agent Trimethoprim. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to support researchers and drug development professionals in leveraging the full potential of this versatile compound.

Physicochemical Properties

A foundational understanding of the physical and chemical characteristics of this compound is essential for its effective utilization in research and development.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄O₄ | [1] |

| Molecular Weight | 198.22 g/mol | [1] |

| Appearance | Yellow viscous liquid | [1] |

| CAS Number | 3840-31-1 | [1] |

| Melting Point | 73 °C | [2] |

| Boiling Point | 337.6 °C | [2] |

| Density | 1.367 g/cm³ | [2] |

| Solubility | Slightly soluble in water; Soluble in methanol (0.1 g/mL) | [2] |

Core Applications in Chemical Synthesis

The primary utility of this compound lies in its role as a versatile intermediate in organic synthesis. Its functional groups can be readily transformed, making it a valuable precursor for more complex molecules.

Keystone in the Synthesis of Trimethoprim

This compound is a crucial starting material for the industrial production of Trimethoprim, a potent antibacterial agent that selectively inhibits bacterial dihydrofolate reductase.[3] The synthesis typically involves the oxidation of the alcohol to 3,4,5-Trimethoxybenzaldehyde, which then undergoes condensation and cyclization reactions to form the pyrimidine ring of Trimethoprim.[3][4]

The conversion of this compound to its corresponding aldehyde is a critical step. Various oxidation methods have been reported, with differing yields and conditions.

| Oxidizing Agent/Method | Solvent(s) | Temperature | Reaction Time | Yield | Reference |

| Sodium Hypochlorite (Bleach) with Phase Transfer Catalyst (TBAB) | Chloroform | 60 °C | 1 hour | 55% | [5] |

| Bromine | Methanol | 0 °C to Room Temp. | 2 hours | Not specified | [5] |

Experimental Protocol: Oxidation using Sodium Hypochlorite [5]

-

Dissolve 3.26 g (16.4 mmol) of this compound in 40 mL of chloroform.

-

Add 0.5 g (10 mol%) of tetrabutylammonium bromide (TBAB).

-

Add 120 mL of household bleach (42 g/L sodium hypochlorite).

-

Stir the mixture magnetically at 60 °C for 1 hour.

-

Separate the chloroform layer and dry it with sodium sulfate.

-

Evaporate the chloroform to obtain the crude product.

-

Recrystallize the white material from boiling cyclohexane to yield pure 3,4,5-Trimethoxybenzaldehyde (Yield: 1.77 g, 55%).

Multiple synthetic routes have been developed to convert 3,4,5-Trimethoxybenzaldehyde into Trimethoprim. One common method involves a condensation reaction with a propionitrile derivative followed by cyclization with guanidine.

| Condensation Reagent | Base/Solvent | Cyclization Conditions | Overall Yield | Reference |

| Aniline propionitrile | Sodium methylate / Toluene, DMSO | Guanidine hydrochloride, Sodium methylate / Ethanol | 97% (condensation), 96.1% (cyclization) | [6] |

| 3,3'-(phenylenedi-imino)dipropanenitrile | Potassium t-butoxide / DMSO, t-butanol | Guanidine hydrochloride, Sodium methoxide / Ethanol | 73-94% (condensation), 60-83% (cyclization) | [7] |

| Ethyl cyanoacetate | Sodium methylate / DMSO | Guanidine hydrochloride | Not specified | [8] |

| 3-Hydroxypropionitrile | Piperidine / Acetic Acid | Guanidine carbonate | 95-96% | [9] |

Experimental Protocol: Synthesis of Trimethoprim via Aniline Propionitrile Route [6]

Step 1: Condensation

-

In a 1000 mL four-hole boiling flask equipped with a reflux water-dividing device, add 49 g (0.25 mol) of 3,4,5-Trimethoxybenzaldehyde, 42.5 g (0.29 mol) of aniline propionitrile, 150 mL of dimethyl sulfoxide (DMSO), 15 g of sodium methylate, and 100 mL of toluene.

-

Heat the mixture to 110 °C and reflux until no more water is collected in the water trap.

-

Stop the reaction and distill off the toluene under reduced pressure.

-

Add 400 mL of water, stir, and cool to 5-10 °C.

-

Filter the precipitate by suction to obtain the condensation product (Yield: 78.5 g, 97%).

Step 2: Cyclization

-

In a 1000 mL three-necked flask, add 64 g of the condensation product from Step 1, 38 g of guanidinium hydrochloride, and 100 g of sodium methylate.

-

Add 200 mL of ethanol and reflux the reaction for 1 hour.

-

Steam off a portion of the solvent.

-

Add 200 mL of water, stir, and cool to 5-10 °C.

-

Filter the precipitate by suction to obtain Trimethoprim (Yield: 56 g, 96.1%).

Synthesis of Anti-Inflammatory Derivatives

This compound has been utilized as a synthon to create novel anti-inflammatory agents. Derivatives have been synthesized by conjugating it with non-steroidal anti-inflammatory drugs (NSAIDs) through amino acid linkers. These new chemical entities have shown enhanced anti-inflammatory activity compared to the parent drugs.[10][11]

| NSAID Derivative | Linker | In Vitro LOX Inhibition (IC₅₀) | In Vivo Anti-inflammatory Activity (% edema reduction) | Reference |

| Ibuprofen Conjugate | L-Tyrosine | > 200 µM | 67% | [10][11] |

| Ketoprofen Conjugate | β-Alanine | 105 µM | 91% | [10][11] |

| Ketoprofen Conjugate | L-Proline | 41 µM | Not specified | [10][11] |

| Naproxen Conjugate | L-Proline | 130 µM | Not specified | [10][11] |

Experimental Protocol: General Synthesis of NSAID-Amino Acid-3,4,5-Trimethoxybenzyl Alcohol Conjugates [10]

-

The corresponding NSAID (1 mmol) and N,N'-dicyclohexylcarbodiimide (DCC, 1 mmol) are mixed in dry chloroform at ambient temperature.

-

This compound (1.1 mmol) and N,N-dimethylaminopyridine (DMAP, 0.1 mmol) are added to the mixture.

-

The mixture is stirred for 4 hours at ambient temperature.

-

The reaction mixture is filtered and washed with a 10% aqueous potassium carbonate solution.

-

The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield the final product.

Biological and Pharmacological Significance

Beyond its role in synthesis, this compound and its derivatives exhibit a range of biological activities.

Antioxidant Properties

The presence of electron-donating methoxy groups on the aromatic ring suggests potential antioxidant activity. This property makes this compound a candidate for use in cosmetic formulations to protect the skin from oxidative stress.[12] While specific quantitative data on its antioxidant capacity in cosmetic formulations is limited, the general principle of phenols and their derivatives acting as radical scavengers is well-established.

Neuroprotective Potential

Research into derivatives of this compound suggests a potential for neuroprotective effects. For instance, a structurally related compound, methyl S-(4-fluorobenzyl)-N-(3,4,5-trimethoxybenzoyl)-l-cysteinate, has been shown to have protective effects in a model of ischemic stroke by reducing apoptosis and modulating the PI3K/Akt signaling pathway.[13] While direct studies on this compound are needed, this provides a promising avenue for future research.[12]

Modulation of Signaling Pathways

While direct evidence for this compound is still emerging, studies on structurally similar trimethoxyphenyl derivatives have demonstrated modulation of key cellular signaling pathways implicated in cancer. For example, 3,3',5,5'-tetramethoxybiphenyl-4,4'-diol, which shares the trimethoxybenzene moiety, has been shown to induce apoptosis in lung cancer cells by reducing the activity of the PI3K/AKT/NF-κB pathway.[14] Another related compound, 3,5-dihydroxy-4-methoxybenzyl alcohol, has been shown to exhibit anticancer activity in glioblastoma cells by downregulating the PI3K/Akt/mTOR pathway and upregulating tumor suppressors like p53.[15] These findings suggest that the trimethoxybenzyl scaffold may be a valuable pharmacophore for targeting cancer-related signaling cascades.

Spectroscopic Data

For the purpose of characterization and quality control, the following spectroscopic data for this compound is provided.

| Technique | Key Signals | Reference |

| ¹H NMR | Signals corresponding to aromatic protons, benzylic protons, and methoxy group protons. | [16] |

| ¹³C NMR | Signals for the aromatic carbons, benzylic carbon, and methoxy carbons. | [17] |

Note: For detailed spectra, please refer to the cited references.

Conclusion

This compound is a compound of significant interest to the scientific community, particularly in the fields of synthetic and medicinal chemistry. Its role as an indispensable precursor to the antibiotic Trimethoprim is well-established, and ongoing research continues to unveil new applications for its derivatives in areas such as anti-inflammatory and anticancer therapy. The detailed synthetic protocols and quantitative data presented in this guide are intended to facilitate further exploration and innovation, empowering researchers to build upon the existing knowledge and unlock the full therapeutic and industrial potential of this versatile molecule.

References

- 1. This compound | C10H14O4 | CID 77449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,4,5-Trimethoxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 3. Synthesis of 3,4,5-Trimethoxybenzaldehyde from p-Cresol - [www.rhodium.ws] [chemistry.mdma.ch]

- 4. chemicalbook.com [chemicalbook.com]

- 5. Sciencemadness Discussion Board - Oxidation of 3,4,5-trimethoxy benzyl alcohol using household bleach and PTC - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. CN101328138B - Preparation of trimethoprim - Google Patents [patents.google.com]

- 7. EP0067593A1 - Process for the preparation of trimethoprim and novel intermediates for use therein - Google Patents [patents.google.com]

- 8. CN105294574A - Synthetic method of trimethoprim - Google Patents [patents.google.com]

- 9. CN114573515A - Preparation method of trimethoprim - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemimpex.com [chemimpex.com]

- 13. mdpi.com [mdpi.com]

- 14. 3,3',5,5'-Tetramethoxybiphenyl-4,4'diol triggers oxidative stress, metabolic changes, and apoptosis-like process by reducing the PI3K/AKT/NF-κB pathway in the NCI-H460 lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The novel marine factor 3,5-dihydroxy-4-methoxybenzyl alcohol exhibits anticancer activity by regulating multiple signaling pathways in human glioblastoma cells: Blocking EGF signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound(3840-31-1) 1H NMR spectrum [chemicalbook.com]

- 17. scribd.com [scribd.com]

Unraveling the Multifaceted Mechanism of Action of 3,4,5-Trimethoxybenzyl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4,5-Trimethoxybenzyl alcohol is a versatile organic compound with a growing profile of biological activities. While extensively utilized as a synthetic intermediate in the pharmaceutical industry, emerging research indicates its intrinsic and synergistic roles in modulating key physiological pathways. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound, with a particular focus on its anti-inflammatory and potential antioxidant and neuroprotective properties. This document summarizes quantitative data from key studies, details experimental protocols, and visualizes relevant signaling pathways to facilitate further research and drug development efforts.

Core Mechanism of Action: Enhancement of Anti-Inflammatory Activity

The most well-documented biological effect of this compound is its ability to significantly enhance the anti-inflammatory properties of nonsteroidal anti-inflammatory drugs (NSAIDs) when conjugated with them. The 3,4,5-trimethoxybenzyl moiety is believed to contribute to this enhanced activity, potentially through increased lipophilicity and selective inhibition of cyclooxygenase-2 (COX-2).[1]

Synergistic Inhibition of Cyclooxygenase (COX) Enzymes

Studies involving the conjugation of this compound with NSAIDs such as ibuprofen and ketoprofen have demonstrated a marked increase in COX-2 inhibition compared to the parent drugs alone.[1][2][3] This suggests that the trimethoxybenzyl group plays a crucial role in the binding and inhibition of this key inflammatory enzyme.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition by NSAID-3,4,5-Trimethoxybenzyl Alcohol Conjugates

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

| Ibuprofen | 48 | 46 |

| Ibuprofen Conjugate (21) | Not Reported | 67 |

| Ketoprofen | 52 | 49 |

| Ketoprofen Conjugate (19) | Inactive | 94 |

Data sourced from reference[1]

In Vivo Anti-Inflammatory Efficacy

The enhanced COX-2 inhibition observed in vitro translates to significant improvements in in vivo anti-inflammatory activity. In carrageenan-induced rat paw edema models, the NSAID conjugates with this compound showed a substantially greater reduction in swelling compared to the parent NSAIDs.[1][2][3]

Table 2: In Vivo Anti-Inflammatory Activity of NSAID-3,4,5-Trimethoxybenzyl Alcohol Conjugates

| Compound | Dose (mg/kg) | Paw Edema Reduction (%) |

| Ibuprofen | 100 | 36 |

| Ibuprofen Conjugate (21) | 100 | 67 |

| Ketoprofen | 50 | 47 |

| Ketoprofen Conjugate (16) | 50 | 91 |

Data sourced from reference[1]

Experimental Protocols

The in vitro cyclooxygenase inhibition was determined using an enzyme immunoassay (EIA) kit. The assay measures the conversion of arachidonic acid to prostaglandins. Test compounds were dissolved in a suitable solvent and pre-incubated with the COX-1 or COX-2 enzyme. Arachidonic acid was then added to initiate the reaction. The prostaglandin production was quantified using a specific antibody and a colorimetric substrate. The percentage of inhibition was calculated by comparing the prostaglandin levels in the presence and absence of the test compound.

Male Wistar rats were used for this study. A 1% solution of carrageenan was injected into the subplantar region of the right hind paw to induce inflammation. The test compounds or vehicle were administered orally one hour before the carrageenan injection. The paw volume was measured using a plethysmometer at specified time intervals after the induction of inflammation. The percentage of edema reduction was calculated by comparing the increase in paw volume in the treated group with the control group.

Potential Mechanisms of Action: Insights from Structurally Related Compounds

While direct experimental evidence for the standalone mechanism of action of this compound is limited, studies on structurally similar compounds, such as 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) and 4-hydroxybenzyl alcohol (4-HBA), provide valuable insights into its potential biological activities. It is important to note that the following are hypothesized mechanisms based on these related compounds and require direct experimental validation for this compound.

Antioxidant Activity

This compound is recognized for its potential antioxidant properties.[4] The structurally related compound DHMBA has been shown to act as a radical scavenger.[5] A potential mechanism for its antioxidant effect could be the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of cellular antioxidant responses.

Caption: Hypothesized Nrf2-mediated antioxidant pathway for this compound.

Neuroprotective Effects

The potential neuroprotective properties of this compound have been noted.[4] Structurally similar compounds have demonstrated neuroprotective effects through the modulation of signaling pathways such as the PI3K/Akt pathway, which is crucial for neuronal survival and apoptosis inhibition.

Caption: Hypothesized PI3K/Akt-mediated neuroprotective pathway for this compound.

Future Directions and Conclusion

The current body of research strongly supports the role of this compound as a valuable moiety for enhancing the anti-inflammatory activity of existing drugs. Its contribution to increased COX-2 selectivity presents a promising avenue for the development of safer and more effective anti-inflammatory agents.

However, the direct biological effects of this compound as a standalone agent remain an area ripe for investigation. Future research should focus on:

-

Direct Enzyme Inhibition Assays: Quantifying the inhibitory effects of this compound on a panel of inflammatory enzymes beyond COX, such as lipoxygenases and inducible nitric oxide synthase (iNOS).

-

Signaling Pathway Analysis: Investigating the direct impact of this compound on key signaling pathways implicated in inflammation, oxidative stress, and neuroprotection, such as NF-κB, MAPK, Nrf2, and PI3K/Akt, in relevant cell models.

-

In Vivo Monotherapy Studies: Evaluating the in vivo efficacy of this compound alone in various models of inflammation, oxidative stress, and neurodegeneration.

References

The Neuroprotective Potential of 3,4,5-Trimethoxybenzyl Alcohol: A Technical Guide for Investigation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the prospective neuroprotective activity of 3,4,5-Trimethoxybenzyl alcohol (TMBA). Currently, there is a notable absence of direct experimental evidence for the neuroprotective effects of TMBA in published literature. However, a compelling scientific rationale for its investigation arises from its structural similarity to known neuroprotective phenolic compounds and its documented role as a constituent in anti-inflammatory derivatives. This document provides a comprehensive framework for researchers, outlining the theoretical basis for TMBA's putative neuroprotective mechanisms, summarizing key data from structurally related analogs to establish a benchmark for activity, and presenting detailed experimental protocols for the systematic evaluation of its potential. The guide is intended to serve as a foundational resource to stimulate and direct future research into TMBA as a potential therapeutic agent for neurodegenerative diseases.

Introduction

This compound (TMBA) is an aromatic alcohol characterized by a benzyl alcohol core substituted with three methoxy groups at the 3, 4, and 5 positions of the benzene ring. While it has been utilized in organic synthesis, notably in the creation of derivatives of non-steroidal anti-inflammatory drugs (NSAIDs) to enhance their anti-inflammatory properties, its intrinsic biological activities, particularly in the context of neuroprotection, remain largely unexplored.

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease, along with acute neurological injuries like ischemic stroke, share common pathological hallmarks, including oxidative stress, chronic neuroinflammation, and apoptosis (programmed cell death). Consequently, therapeutic strategies are increasingly focused on identifying compounds that can mitigate these processes.

This guide posits that TMBA represents a promising candidate for neuroprotective drug discovery. This hypothesis is built upon the well-documented neuroprotective profiles of structurally analogous benzyl alcohols, such as p-Hydroxybenzyl alcohol (HBA) and 3,5-Dihydroxy-4-methoxybenzyl alcohol (DHMBA). These compounds have been shown to exert potent antioxidant, anti-apoptotic, and anti-inflammatory effects in various in vitro and in vivo models of neuronal injury.

This document serves as an in-depth technical resource to facilitate the investigation of TMBA's neuroprotective potential. It provides a summary of the evidence from related compounds, outlines putative mechanisms of action, and offers detailed experimental protocols and data presentation strategies to guide rigorous scientific inquiry.

Putative Mechanisms of Neuroprotection

Based on the established activities of structurally related compounds and the known molecular drivers of neurodegeneration, the potential neuroprotective mechanisms of TMBA are hypothesized to involve the modulation of key signaling pathways related to oxidative stress, apoptosis, and inflammation.

Antioxidant Activity via Nrf2/ARE Pathway

A primary defense mechanism against oxidative stress is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus, binds to the ARE, and initiates the transcription of a suite of antioxidant and cytoprotective genes. Structurally similar compounds to TMBA have been shown to activate this pathway. It is hypothesized that TMBA may similarly promote Nrf2 nuclear translocation, leading to the upregulation of protective enzymes.

Anti-Apoptotic Activity via PI3K/Akt and Bcl-2 Family Modulation

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical pro-survival cascade that inhibits apoptosis. Activation of Akt (phosphorylation) can suppress pro-apoptotic proteins and promote cell survival. Furthermore, the balance between the pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members of the Bcl-2 family is a crucial determinant of cell fate. HBA has been shown to exert anti-apoptotic effects by activating the PI3K/Akt pathway and increasing the Bcl-2/Bax ratio. TMBA may act similarly to prevent neuronal cell death.

Quantitative Data from Structurally Related Analogs

To provide a context for future studies on TMBA, this section summarizes quantitative data from published research on its structural analogs, p-Hydroxybenzyl alcohol (HBA) and 3,5-Dihydroxy-4-methoxybenzyl alcohol (DHMBA). These tables are intended to serve as a reference for expected effect sizes and active concentration ranges.

Table 1: Neuroprotective Effects of HBA in an In Vitro Model of Parkinson's Disease (6-OHDA-induced toxicity in SH-SY5Y cells)

| Parameter Measured | Treatment Condition | Result (vs. 6-OHDA alone) |

| Cell Viability | 120 µM HBA | Increased |

| Intracellular ROS | 120 µM HBA | Decreased by 37.2% |

| SOD Activity | 120 µM HBA | Increased |

| Catalase Activity | 120 µM HBA | Increased |

| Mitochondrial Membrane Potential | 120 µM HBA | Increased / Restored |

| Bcl-2/Bax Ratio | 120 µM HBA | Increased |

| Caspase-3 Activation | 120 µM HBA | Decreased |

Table 2: Neuroprotective Effects of HBA in an In Vitro Ischemia Model (OGD/R in primary neurons)

| Parameter Measured | Treatment Condition | Result (vs. OGD/R alone) |

| LDH Release | 4-HBA (Concentration not specified) | Reduced |

| Nrf2 Expression | 4-HBA (Concentration not specified) | Upregulated |

| Akt Phosphorylation | 4-HBA (Concentration not specified) | Increased |

Table 3: Effects of DHMBA in an In Vivo Model of Aging (Old C57BL/6J mice)

| Parameter Measured | Treatment Condition | Result (vs. untreated old mice) |

| Working Memory | DHMBA Administration | Improved |

| Anxiety Behavior | DHMBA Administration | Reduced |

| Neuronal Loss | DHMBA Administration | Inhibited |

| Nrf2 Protein Levels | DHMBA Administration | Increased |

| HO-1 Protein Levels | DHMBA Administration | Increased |

Experimental Protocols for Evaluating the Neuroprotective Activity of TMBA

This section provides a comprehensive set of standardized protocols to systematically investigate the neuroprotective potential of TMBA.

Cell Culture and Neurotoxicity Models

-

Cell Lines: Human neuroblastoma SH-SY5Y cells are a common and reliable model. For more physiologically relevant data, primary cortical or hippocampal neurons can be used.

-

Neurotoxicity Induction:

-

Oxidative Stress Model: Treat cells with hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) to induce oxidative damage and apoptosis, mimicking aspects of Parkinson's disease.

-

Ischemia/Reperfusion Model: Subject cells to oxygen-glucose deprivation followed by reoxygenation (OGD/R) to model ischemic stroke.

-

Cell Viability Assays

This assay measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells into a purple formazan product.

-

Protocol:

-

Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treat cells with various concentrations of TMBA for 1-2 hours.

-

Introduce the neurotoxin (e.g., 6-OHDA) and co-incubate for 24 hours.

-

Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

-

Incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl) to each well.

-

Incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon cell lysis or membrane damage.

-

Protocol:

-

Plate and treat cells as described for the MTT assay.

-

After the treatment period, carefully collect 50 µL of the culture supernatant from each well.

-

Transfer the supernatant to a new 96-well plate.

-

Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a diaphorase/tetrazolium salt solution).

-

Add 50 µL of the reaction mixture to each well containing the supernatant.

-

Incubate for 30 minutes at room temperature, protected from light.

-

Add 50 µL of stop solution.

-

Measure the absorbance at 490 nm.

-

Include controls for maximum LDH release (by lysing untreated cells with Triton X-100) and spontaneous release (from untreated cells).

-

Oxidative Stress and Apoptosis Assays

This assay uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is deacetylated intracellularly and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Protocol:

-

Plate and treat cells in a black, clear-bottom 96-well plate.

-

After treatment, remove the medium and wash cells with warm PBS.

-

Load the cells with 10-25 µM DCFH-DA in serum-free medium.

-

Incubate for 30-45 minutes at 37°C in the dark.

-

Wash the cells twice with PBS to remove excess probe.

-

Add 100 µL of PBS to each well.

-

Measure fluorescence intensity immediately using a fluorescence plate reader with excitation at ~485 nm and emission at ~530 nm.

-

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

-

Protocol:

-

Grow and treat cells on glass coverslips.

-

Fix cells with 4% paraformaldehyde in PBS for 15 minutes.

-

Permeabilize cells with 0.25% Triton X-100 in PBS for 20 minutes.

-

Incubate cells with the TUNEL reaction mixture, containing Terminal deoxynucleotidyl Transferase (TdT) and a fluorescently labeled dUTP, for 60 minutes at 37°C in a humidified chamber.

-

Wash the cells with PBS.

-

Counterstain nuclei with DAPI.

-

Mount the coverslips onto microscope slides and visualize using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.

-

This colorimetric or fluorometric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

-

Protocol:

-

Treat cells in a culture dish and harvest by scraping.

-

Lyse the cells in a chilled lysis buffer on ice for 10-15 minutes.

-

Centrifuge the lysate at high speed (e.g., 16,000 x g) for 15 minutes at 4°C.

-

Collect the supernatant (cytosolic extract).

-

Determine protein concentration using a BCA assay.

-

In a 96-well plate, add 50-100 µg of protein per well.

-

Add the reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric).

-

Incubate at 37°C for 1-2 hours.

-

Read the absorbance at 405 nm (for pNA) or fluorescence at Ex/Em = 380/460 nm (for AMC).

-

Western Blot Analysis for Signaling Pathways

-

After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.

-

Quantify protein concentration in the supernatant using a BCA assay.

-

Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

-

Separate proteins by size on an SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-Bcl-2, anti-Bax, anti-Nrf2, anti-β-actin).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin).

Conclusion and Future Directions

While direct evidence is currently lacking, the chemical structure of this compound and its association with potent anti-inflammatory molecules provide a strong rationale for its investigation as a novel neuroprotective agent. The established neuroprotective profiles of its structural analogs, HBA and DHMBA, suggest that TMBA may act through convergent mechanisms, including the enhancement of endogenous antioxidant defenses via the Nrf2 pathway and the inhibition of apoptotic cell death through modulation of the PI3K/Akt and Bcl-2 family signaling cascades.

The experimental framework provided in this guide offers a clear and systematic path for the preclinical evaluation of TMBA. A logical progression would involve initial in vitro screening using the cell viability and mechanistic assays detailed herein. Positive and compelling results from these studies would warrant advancement to more complex models, including primary neuronal co-cultures and, ultimately, in vivo studies using established animal models of neurodegenerative diseases (e.g., MPTP model for Parkinson's disease or MCAO model for ischemic stroke). Such research is critical to validate the therapeutic potential of TMBA and to determine its viability as a lead compound for the development of new treatments for debilitating neurological disorders.

The Antioxidant Profile of 3,4,5-Trimethoxybenzyl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4,5-Trimethoxybenzyl alcohol (TMBA) is a substituted aromatic alcohol with recognized potential in pharmaceutical and cosmetic applications due to its antioxidant properties.[1] This technical guide provides an in-depth exploration of the core antioxidant mechanisms of TMBA, detailing its capacity for free radical scavenging and its potential influence on cellular signaling pathways. This document summarizes available quantitative data on structurally related compounds to infer the antioxidant capacity of TMBA, provides detailed experimental protocols for key antioxidant assays, and visualizes the underlying biochemical processes and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals in drug development and related scientific fields.

Introduction to this compound (TMBA)

This compound, a compound featuring a benzene ring substituted with a hydroxymethyl group and three methoxy groups, is noted for its potential as an antioxidant.[1] Its molecular structure contributes to its ability to neutralize reactive oxygen species (ROS), which are implicated in a variety of pathological conditions. The antioxidant activity of phenolic compounds is often attributed to their ability to donate a hydrogen atom from a hydroxyl group to a free radical, thereby stabilizing the radical and terminating the oxidative chain reaction. While direct quantitative data for TMBA is limited in publicly available literature, the well-established antioxidant properties of structurally similar phenolic compounds and their derivatives provide a strong basis for understanding its potential efficacy.

Core Antioxidant Mechanisms

The primary antioxidant mechanism of phenolic compounds like TMBA is their ability to act as free radical scavengers. This process is fundamentally a hydrogen atom transfer (HAT) or a single-electron transfer (SET) mechanism.

-

Hydrogen Atom Transfer (HAT): In the HAT mechanism, the phenolic hydroxyl group of the antioxidant donates a hydrogen atom to a free radical, thus neutralizing it. The resulting antioxidant radical is typically more stable and less reactive than the initial free radical due to resonance delocalization of the unpaired electron.

-

Single-Electron Transfer followed by Proton Transfer (SET-PT): In the SET-PT mechanism, the antioxidant first donates an electron to the free radical, forming a radical cation and an anion. This is followed by the transfer of a proton to the anion.

The presence of electron-donating groups, such as methoxy groups (-OCH3), on the aromatic ring can enhance the antioxidant activity by increasing the stability of the resulting phenoxy radical.

Potential Cellular Antioxidant Pathways

While specific studies on the cellular signaling pathways modulated by TMBA are not extensively documented, it is plausible that, like other phenolic antioxidants, it could influence endogenous antioxidant defense systems. A key pathway in cellular protection against oxidative stress is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the upregulation of a suite of antioxidant and detoxifying enzymes. It is conceivable that TMBA could modulate this or similar pathways, thereby enhancing the cell's intrinsic antioxidant capacity.

Quantitative Data on Antioxidant Activity

| Compound | Assay | IC50 Value | Reference |

| 3,4,5-Trimethoxyphenol | DPPH Scavenging | 15.6 µM | (Shibata et al., 2021) as cited in a secondary source[2] |

| 3,4,5-Trimethoxyphenol | ABTS Scavenging | 12.8 µM | (Shibata et al., 2021) as cited in a secondary source[2] |

| Gallic Acid (3,4,5-Trihydroxybenzoic acid) | DPPH Scavenging | - | Possesses potent antioxidant activity |

| 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) | Peroxyl Radical Scavenging | ~15 times stronger than Trolox | Computational chemistry study |

Note: The data presented is for structurally related compounds and should be used as a reference to infer the potential antioxidant activity of this compound. Experimental validation is required to determine the precise antioxidant capacity of TMBA.

Experimental Protocols

The following are detailed methodologies for common in vitro antioxidant assays that can be employed to quantify the antioxidant activity of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, which results in a color change from deep violet to pale yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should be freshly prepared and protected from light.

-

Prepare a series of dilutions of the test compound (this compound) in methanol.

-

A positive control, such as ascorbic acid or Trolox, should be prepared in the same manner.

-

-

Assay Procedure:

-

In a 96-well microplate or a cuvette, add a specific volume of the test compound or standard solution (e.g., 100 µL).

-

Add a specific volume of the DPPH solution (e.g., 100 µL) to each well/cuvette.

-

For the blank, use methanol instead of the test compound.

-

Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measure the absorbance at 517 nm using a spectrophotometer or microplate reader.

-

-

Data Analysis:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

-

The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant activity.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

-

Before use, dilute the ABTS•+ solution with ethanol or a suitable buffer to an absorbance of approximately 0.70 at 734 nm.

-

Prepare a series of dilutions of the test compound (this compound) and a positive control (e.g., Trolox).

-

-

Assay Procedure:

-

Add a small volume of the test compound or standard solution (e.g., 10 µL) to a specific volume of the diluted ABTS•+ solution (e.g., 190 µL).

-

Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

-

Data Analysis:

-

The percentage of ABTS•+ scavenging activity is calculated using the formula:

Where A_control is the absorbance of the ABTS•+ solution without the sample and A_sample is the absorbance with the sample.

-

The results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.

-

Visualizations

Signaling Pathway

Caption: Potential antioxidant signaling pathway of TMBA.

Experimental Workflow

Caption: General experimental workflow for in vitro antioxidant assays.

Conclusion

This compound presents a promising profile as an antioxidant agent. While direct quantitative data on its free radical scavenging activity is not extensively available, the analysis of structurally similar compounds suggests a significant potential. The methoxy substitutions on the benzyl ring are likely to enhance its antioxidant capacity. The provided experimental protocols for DPPH and ABTS assays offer a robust framework for the quantitative evaluation of TMBA's antioxidant properties. Further research is warranted to elucidate its specific cellular mechanisms of action, particularly its interaction with key signaling pathways such as the Nrf2-ARE pathway. Such studies will be crucial for the full realization of its therapeutic and commercial potential in the pharmaceutical and cosmetic industries.

References

- 1. Synthesis and Health Effects of Phenolic Compounds: A Focus on Tyrosol, Hydroxytyrosol, and 3,4-Dihydroxyacetophenone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimelanogenic and antioxidant effects of trimethoxybenzene derivatives: methyl 3,4,5-trimethoxybenzoate, ethyl 3,4,5-trimethoxybenzoate, methyl 3,4,5-trimethoxycinnamate, and ethyl 3,4,5-trimethoxycinnamate -Journal of Applied Biological Chemistry | Korea Science [koreascience.kr]

Unveiling Nature's Bounty: A Technical Guide to the Natural Sources and Isolation of 3,4,5-Trimethoxybenzyl Alcohol

For Immediate Release

This technical guide provides an in-depth overview of the natural sources and isolation protocols for 3,4,5-trimethoxybenzyl alcohol, a benzenoid compound of interest to researchers, scientists, and drug development professionals. While this compound is reported in several plant species, this paper details a specific, documented isolation from Lonchocarpus neurospermus.

Natural Occurrence

This compound has been identified as a phytochemical constituent in a variety of plant species. Documented natural sources include:

-

Lonchocarpus neurospermus : A plant species from which a detailed isolation protocol for this compound has been described.

-

Tetradium glabrifolium [1]

-

Parthenocissus tricuspidata [1]

-

Aristolochia longa

-

Anemone altaica

While present in these species, the concentration and ease of extraction can vary significantly, making the choice of source material a critical first step in the natural product isolation workflow.

Isolation Methodology from Lonchocarpus neurospermus

The following protocol outlines the successful isolation of this compound from the leaves of Lonchocarpus neurospermus. This procedure serves as a practical template for its extraction and purification from plant matrices.

Experimental Protocol

2.1.1. Plant Material and Extraction

-

Plant Material: Air-dried leaves of Lonchocarpus neurospermus (1.0 kg) were used as the starting material.

-

Extraction: The dried leaves were ground to a coarse powder and subjected to sequential exhaustive extraction with solvents of increasing polarity. The initial extraction was performed with hexanes, followed by ethyl acetate, and finally methanol. The ethyl acetate extract was found to contain the target compound.

2.1.2. Chromatographic Separation and Purification

The ethyl acetate extract was subjected to multiple chromatographic steps to isolate this compound.

-

Step 1: Silica Gel Column Chromatography:

-

The crude ethyl acetate extract was adsorbed onto silica gel and loaded onto a silica gel column.

-

The column was eluted with a gradient of hexanes and ethyl acetate, starting with 100% hexanes and gradually increasing the polarity to 100% ethyl acetate.

-

Fractions were collected and analyzed by Thin Layer Chromatography (TLC). Fractions containing a compound with an Rf value corresponding to a standard of this compound were pooled.

-

-

Step 2: Preparative Thin Layer Chromatography (PTLC):

-

The pooled fractions from the silica gel column were further purified using preparative TLC.

-

The PTLC plates were developed using a mobile phase of hexanes:ethyl acetate (7:3).

-

The band corresponding to this compound was scraped from the plate and the compound was eluted from the silica gel with ethyl acetate.

-

-

Step 3: Crystallization:

-

The purified compound obtained from PTLC was recrystallized from a mixture of hexanes and ethyl acetate to yield pure, crystalline this compound.

-

Data Presentation

The following table summarizes the quantitative data for the isolation of this compound from Lonchocarpus neurospermus.

| Parameter | Value |

| Starting Material | Dried leaves of Lonchocarpus neurospermus |

| Mass of Starting Material | 1.0 kg |

| Extraction Solvent | Ethyl Acetate (following initial hexane wash) |

| Final Yield of Pure Compound | 15.0 mg |

| Percent Yield | 0.0015% |

| Purity | >95% (as determined by NMR spectroscopy) |

Visualization of the Isolation Workflow

The following diagram illustrates the general experimental workflow for the isolation of this compound from a natural source.

Conclusion

This guide provides a detailed account of the natural sources and a specific, replicable protocol for the isolation of this compound. The presented methodology, utilizing standard chromatographic techniques, offers a clear pathway for obtaining this compound from Lonchocarpus neurospermus. This information is intended to support further research and development efforts in the fields of natural product chemistry and drug discovery.

References

Spectroscopic Profile of 3,4,5-Trimethoxybenzyl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3,4,5-Trimethoxybenzyl alcohol (CAS No: 3840-31-1), a key intermediate in the synthesis of various pharmaceuticals and a valuable building block in organic chemistry. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols and a workflow visualization to aid in its identification and characterization.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound.

¹H Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Chemical Shifts for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.56 | s | 2H | Ar-H |

| 4.62 | s | 2H | -CH₂- |

| 3.84 | s | 9H | -OCH₃ |

| 1.80 | t (broad) | 1H | -OH |

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

¹³C Nuclear Magnetic Resonance (NMR) Data

Table 2: ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ) ppm | Assignment |

| 153.4 | C3, C5 |

| 136.9 | C4 |

| 136.4 | C1 |

| 104.9 | C2, C6 |

| 65.4 | -CH₂OH |

| 60.9 | C4-OCH₃ |

| 56.2 | C3, C5 -OCH₃ |

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3470 | Strong, Broad | O-H stretch (alcohol) |

| 2938, 2836 | Medium | C-H stretch (aliphatic) |

| 1592, 1507 | Strong | C=C stretch (aromatic) |

| 1463 | Medium | C-H bend (aliphatic) |

| 1240, 1128 | Strong | C-O stretch (ether) |

| 1007 | Strong | C-O stretch (primary alcohol) |

Sample Preparation: Neat (thin film)

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Fragmentation Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 198 | 100 | [M]⁺ (Molecular Ion) |

| 183 | 50 | [M - CH₃]⁺ |

| 169 | 85 | [M - CH₂OH]⁺ |

| 155 | 30 | [M - CH₃ - CO]⁺ |

| 127 | 25 | [M - (OCH₃)₂ - H]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

2. Instrumentation and Data Acquisition:

-

¹H NMR: Spectra were recorded on a 400 MHz spectrometer. Data was acquired with a 30° pulse width, a relaxation delay of 1.0 second, and an acquisition time of 4 seconds. A total of 16 scans were co-added.

-

¹³C NMR: Spectra were recorded on the same 400 MHz spectrometer operating at a frequency of 100 MHz for carbon. The spectrum was acquired with proton noise decoupling, a 45° pulse width, a relaxation delay of 2.0 seconds, and an acquisition time of 1.5 seconds. A total of 512 scans were accumulated.

Infrared (IR) Spectroscopy

1. Sample Preparation: A small drop of neat this compound was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

2. Instrumentation and Data Acquisition: A Fourier-Transform Infrared (FTIR) spectrometer was used for analysis. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal was recorded prior to the sample analysis. A total of 32 scans were co-added for both the background and the sample spectra.

Mass Spectrometry (MS)

1. Sample Introduction and Ionization: The sample was introduced via a gas chromatograph (GC) equipped with a capillary column. The GC oven temperature was programmed to ramp from 100°C to 250°C. Electron ionization (EI) was performed at a standard energy of 70 eV.

2. Mass Analysis: A quadrupole mass analyzer was used to separate the ions based on their mass-to-charge ratio (m/z). The spectra were scanned over a mass range of 40-400 amu.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide to the Chemical Structure and Bonding of 3,4,5-Trimethoxybenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Trimethoxybenzyl alcohol is an organic compound of significant interest in medicinal chemistry and organic synthesis. It serves as a versatile building block for the synthesis of various pharmaceutical agents, including the antibacterial drug Trimethoprim.[1] Its unique substitution pattern, featuring three methoxy groups on the benzene ring, imparts specific electronic and steric properties that influence its reactivity and biological activity. This technical guide provides a comprehensive overview of the chemical structure and bonding of this compound, incorporating key identifiers, physicochemical properties, spectroscopic data, and synthetic methodologies.

Chemical Structure and Identification

The fundamental structure of this compound consists of a benzyl alcohol core substituted with three methoxy groups at the 3, 4, and 5 positions of the benzene ring.

| Identifier | Value |

| IUPAC Name | (3,4,5-trimethoxyphenyl)methanol[2] |

| CAS Number | 3840-31-1[2] |

| Molecular Formula | C₁₀H₁₄O₄[2] |

| Molecular Weight | 198.22 g/mol [2] |

| SMILES String | COC1=CC(=CC(=C1OC)OC)CO[2] |

| InChI Key | QPHLRCUCFDXGLY-UHFFFAOYSA-N[2] |

Physicochemical Properties

The physical properties of this compound are summarized in the table below. These properties are crucial for its handling, purification, and use in various chemical reactions.

| Property | Value |

| Melting Point | 74-78 °C |

| Boiling Point | 168 °C at 10 mmHg |

| Density | 1.197 g/cm³ |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in methanol, ethanol, and chloroform. |

Chemical Bonding and Molecular Geometry

A detailed understanding of the chemical bonding within this compound is essential for predicting its reactivity and intermolecular interactions. The molecule comprises a planar benzene ring with sp² hybridized carbon atoms. The methoxy and hydroxymethyl substituents introduce sp³ hybridized carbon and oxygen atoms.

Bonding Analysis:

-

Aromatic Ring: The C-C bonds within the benzene ring exhibit delocalized π-bonding, resulting in bond lengths intermediate between single and double bonds.

-

Methoxy Groups: The C-O bonds of the methoxy groups are polar covalent bonds. The oxygen atoms possess lone pairs of electrons that can participate in resonance with the aromatic ring, influencing its electron density.

-

Hydroxymethyl Group: The C-O and O-H bonds in the hydroxymethyl group are also polar covalent. The hydroxyl group can act as both a hydrogen bond donor and acceptor, playing a significant role in intermolecular interactions.

Molecular Geometry:

Due to the presence of the methoxy groups, some steric hindrance can be expected, potentially influencing the preferred conformation of the hydroxymethyl group relative to the benzene ring.

Note on Experimental Data: As of the latest searches, a definitive crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD). Therefore, precise experimental data on bond lengths, bond angles, and dihedral angles are not available. The information presented here is based on general principles of chemical bonding and the known structures of related molecules.

Spectroscopic Characterization

Spectroscopic techniques are pivotal for the identification and characterization of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the different types of protons and their chemical environments.

Expected Chemical Shifts (in CDCl₃):

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Ar-H | ~6.5 | s | 2H |

| -CH ₂OH | ~4.6 | s | 2H |

| -OCH ₃ (para) | ~3.85 | s | 3H |

| -OCH ₃ (meta) | ~3.82 | s | 6H |

| -OH | Variable | br s | 1H |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.

Expected Chemical Shifts (in CDCl₃):

| Carbon | Chemical Shift (δ, ppm) |

| Ar-C -OH | ~153 |

| Ar-C -OCH₃ (para) | ~137 |

| Ar-C -CH₂OH | ~136 |

| Ar-C H | ~104 |

| -C H₂OH | ~65 |

| -OC H₃ (para) | ~61 |

| -OC H₃ (meta) | ~56 |

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Expected Characteristic IR Absorptions:

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (Alcohol) | 3600-3200 | Broad, stretching |

| C-H (Aromatic) | 3100-3000 | Stretching |

| C-H (Aliphatic) | 3000-2850 | Stretching |

| C=C (Aromatic) | 1600-1450 | Stretching |

| C-O (Alcohol) | 1250-1000 | Stretching |

| C-O (Aryl Ether) | 1275-1200 & 1075-1020 | Asymmetric & Symmetric Stretching |

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the reduction of 3,4,5-trimethoxybenzaldehyde.

Experimental Protocol: Reduction of 3,4,5-Trimethoxybenzaldehyde

This protocol is based on the method described in a patent for the synthesis of this compound.[1]

Materials:

-

3,4,5-Trimethoxybenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Hydrochloric acid (HCl) solution

-

Chloroform

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 3,4,5-trimethoxybenzaldehyde in methanol in a suitable reaction flask.

-

While stirring at room temperature, slowly add sodium borohydride to the solution. The addition should be controlled to manage the reaction exotherm.

-

Continue stirring the reaction mixture at room temperature for 0.5 to 1 hour.

-

After the reaction is complete, carefully adjust the pH of the solution to 8-9 using a dilute hydrochloric acid solution.

-

Extract the product from the aqueous methanol mixture with chloroform (2 x volume of the reaction mixture).

-

Combine the organic extracts and wash them with water (2 x volume of the organic layer).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain this compound as an oily product.

Synthesis Workflow

Caption: Synthesis of this compound.

Logical Relationship of Spectroscopic Data to Structure

The combined spectroscopic data provides a unique fingerprint for the this compound molecule, allowing for its unambiguous identification.

Caption: Correlation of structure and spectroscopic data.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, bonding, and characterization of this compound. While the absence of a published crystal structure limits a definitive analysis of its solid-state conformation and precise bonding parameters, the available spectroscopic and physicochemical data, coupled with a reliable synthetic protocol, offer a solid foundation for researchers and professionals working with this important chemical intermediate. Future studies focusing on the single-crystal X-ray diffraction of this compound would be invaluable in further elucidating its structural intricacies.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,4,5-Trimethoxybenzyl Alcohol

Abstract

This document provides a detailed protocol for the synthesis of 3,4,5-trimethoxybenzyl alcohol from 3,4,5-trimethoxybenzaldehyde via reduction. The primary method detailed utilizes sodium borohydride as the reducing agent in a methanol solvent, a cost-effective and high-yielding procedure suitable for both research and developmental applications.[1] This application note is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds, including the antibacterial agent Trimethoprim. It is also a precursor for other organic molecules with potential therapeutic activities. The reduction of the corresponding aldehyde, 3,4,5-trimethoxybenzaldehyde, is a common and efficient method for its preparation. Several methods exist for this transformation, including catalytic hydrogenation and reduction with metal hydrides. This document focuses on the use of sodium borohydride (NaBH₄), a mild and selective reducing agent that is well-suited for this purpose, offering high yields and simple operational procedures.[1][2]

Reaction Scheme

The chemical transformation described is the reduction of an aldehyde to a primary alcohol:

3,4,5-Trimethoxybenzaldehyde + NaBH₄ (in Methanol) → this compound

Experimental Protocol

This protocol is adapted from a documented procedure and is optimized for laboratory-scale synthesis.[1]

3.1. Materials and Equipment

-

Reagents:

-

3,4,5-Trimethoxybenzaldehyde (C₁₀H₁₂O₄)

-

Sodium borohydride (NaBH₄)

-

Methanol (CH₃OH)

-

Hydrochloric acid (HCl), dilute solution

-

Chloroform (CHCl₃) or other suitable extraction solvent

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

-

-

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

pH meter or pH paper

-

3.2. Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 8.18 g of 3,4,5-trimethoxybenzaldehyde in 50 mL of methanol.[1]

-

Addition of Reducing Agent: To the stirred solution at room temperature, slowly add 2.047 g of sodium borohydride in portions.[1]

-

Reaction: Stir the mixture at room temperature for 45 minutes to 1 hour.[1]

-

Quenching and pH Adjustment: After the reaction is complete, carefully adjust the pH of the mixture to 8-9 using a dilute solution of hydrochloric acid.[1]

-

Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with chloroform (2 x 30 mL).[1]

-

Washing: Combine the organic layers and wash with deionized water (2 x 30 mL).[1]

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.[1]

-

Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the product as an oily material.[1]

3.3. Characterization

The final product, this compound, can be characterized by its physical and spectral properties.

-

Molecular Formula: C₁₀H₁₄O₄[4]

-

Molecular Weight: 198.22 g/mol [4]

-

Boiling Point: 228 °C at 25 mmHg

-

Density: Approximately 1.233 g/mL at 25 °C

-

Spectroscopic Data: The structure can be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy.

Data Presentation

The following table summarizes the quantitative data for the synthesis protocol.

| Parameter | Value | Reference |

| Reactants | ||

| 3,4,5-Trimethoxybenzaldehyde | 8.18 g | [1] |

| Sodium Borohydride | 2.047 g | [1] |

| Solvent | ||

| Methanol | 50 mL | [1] |

| Reaction Conditions | ||